1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester
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Overview
Description
1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester is an organic compound with a complex structure It is a derivative of cyclopentene, featuring a carboxylic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 1-Cyclopentene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts, such as solid acid catalysts, can reduce the environmental impact and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure.
2-Cyclopentene-1-carboxylic acid, 1-methyl-: Another derivative of cyclopentene with a different substitution pattern.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: A compound with a cyclopropane ring and similar functional groups.
Uniqueness
1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical processes.
Properties
CAS No. |
143121-37-3 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
ethyl 2-methyl-3-oxo-4-pentylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-4-6-7-8-11-9-12(10(3)13(11)15)14(16)17-5-2/h11H,4-9H2,1-3H3 |
InChI Key |
AREQCAALFMIFRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=C(C1=O)C)C(=O)OCC |
Origin of Product |
United States |
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